

H100 GPU Accelerated Genomic Data Analysis: Application Notes and Protocols

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Compound of Interest

Compound Name: H100

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Introduction

The advent of the NVIDIA **H100** Tensor Core GPU marks a significant leap forward in computational power, offering unprecedented speed and efficiency for genomic data analysis. This document provides detailed application notes and protocols for leveraging the **H100**, primarily with the NVIDIA Parabricks software suite, to accelerate critical genomics workflows. The information presented herein is intended to enable researchers, scientists, and drug development professionals to harness the full potential of **H100** for their genomic research, leading to faster insights and discoveries.

H100 Performance in Genomic Analysis

The NVIDIA **H100** GPU, built on the Hopper architecture, introduces several key features that deliver substantial performance gains over previous generations like the A100.^{[1][2][3]} Notably, the new DPX instructions accelerate dynamic programming algorithms, which are fundamental to genomics, by up to 7 times compared to the Ampere architecture and 40 times compared to CPU-only solutions.^[4] This translates to remarkable speedups in various genomic analyses.

Key Performance Highlights:

- **Whole Genome Germline Analysis:** An end-to-end germline workflow on a 30x whole genome sample can be completed in as little as 14 minutes using eight **H100** GPUs with

Parabricks.[4]

- Alignment: The BWA-MEM aligner can process a 30x whole genome in just 8 minutes on eight **H100** GPUs.[4]
- Variant Calling: The deep learning-based DeepVariant caller can analyze a 30x whole genome in a mere 3 minutes on eight **H100** GPUs.[4]
- Long-Read Sequencing Analysis: An updated Oxford Nanopore germline workflow in Parabricks v4.2, running on eight **H100** GPUs, can analyze a 55x coverage whole genome in under an hour.[4]
- Comparison with A100: The **H100** demonstrates significant performance improvements over the A100, with benchmarks showing up to 4x faster AI training capabilities.[1]

Data Presentation: Performance Benchmarks

The following tables summarize the performance of the NVIDIA **H100** GPU in various genomic analysis workflows, comparing it with previous GPU generations and CPU-only implementations.

Table 1: Germline Workflow Performance (30x HG002 Whole Genome)

Hardware Configuration	BWA-MEM Alignment Time	DeepVariant Variant Calling Time	End-to-End Workflow Time
8 x NVIDIA H100 GPUs	8 minutes[4]	3 minutes[4]	14 minutes[4]
CPU-only (96 vCPU cores)	>24 hours	>6 hours	>30 hours

Table 2: Oxford Nanopore Germline Workflow (55x Whole Genome)

Hardware Configuration	End-to-End Runtime
8 x NVIDIA H100 GPUs	Under 1 hour[4]

Table 3: **H100** vs. V100 Performance Improvement (Parabricks)

Metric	Performance Improvement (H100 vs. V100)
Computational Speed	> 2.3 times faster[5]

Experimental Protocols

This section provides detailed methodologies for executing a standard germline analysis workflow using NVIDIA Parabricks on a system equipped with **H100** GPUs.

Protocol 1: Whole Genome Germline Variant Calling

This protocol outlines the steps for performing alignment, sorting, duplicate marking, and variant calling on a whole genome sequencing sample.

1. System Requirements:

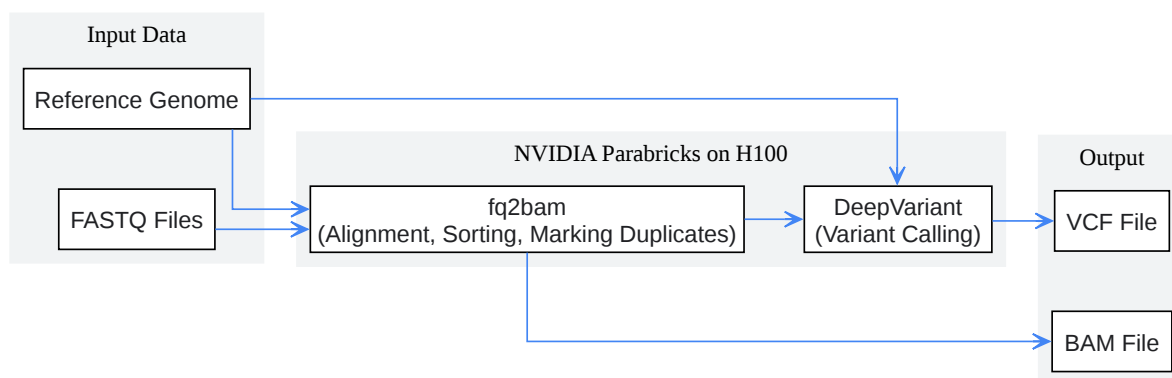
- GPU: 1 or more NVIDIA **H100** GPUs. Parabricks supports a range of NVIDIA GPUs, but **H100** is recommended for optimal performance.[4][5][6][7]
- CPU: A multi-core processor is required. For an 8-GPU system, at least 48 CPU threads and 392GB of CPU RAM are recommended.[5][6]
- Storage: A fast SSD is crucial for optimal performance to handle large input/output files and temporary data.
- Software:
 - NVIDIA Driver: Version 525 or later.
 - Docker: Version 19.03 or later.
 - NVIDIA Container Toolkit.
 - NVIDIA Parabricks Docker Image.

2. Data Preparation:

- Reference Genome: A BWA-indexed reference genome (FASTA format).
- Input Reads: Paired-end FASTQ files for the sample.
- Known Sites: A VCF file of known variant sites for Base Quality Score Recalibration (BQSR).

3. Experimental Workflow:

The following diagram illustrates the key stages of the germline variant calling workflow.



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Caption: Germline variant calling workflow using NVIDIA Parabricks.

4. Execution Commands:

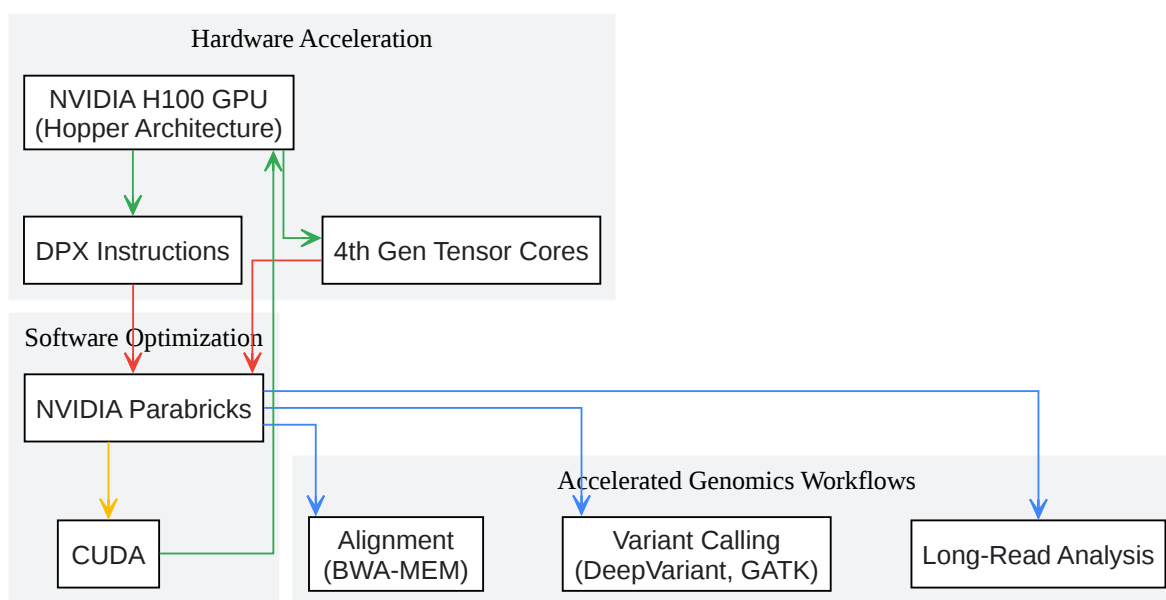
The following commands are executed within a terminal that has access to Docker and the NVIDIA Container Toolkit.

- Step 1: Pull the Parabricks Docker Image

- Step 2: Run the fq2bam tool for alignment and pre-processing This command aligns the FASTQ files to the reference genome, sorts the resulting BAM file, and marks duplicate reads.
- Step 3: Run deepvariant for variant calling This command uses the aligned BAM file to call variants using the DeepVariant tool.
- Step 4 (Optional): Run the full germline pipeline Parabricks also provides a convenient wrapper to run the entire germline workflow with a single command.

Logical Relationships in Accelerated Genomics

The performance gains achieved with the **H100** are a result of a synergistic relationship between hardware and software. The following diagram illustrates this relationship.



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References

- 1. GitHub - clara-parabricks-workflows/genomics-analysis-blueprint: Easily GPU accelerate essential genomics analysis workflows, such as Germline, by using NVIDIA Parabricks. [github.com]
- 2. Clara Parabricks Workflows · GitHub [github.com]
- 3. Getting Started with Clara Parabricks - NVIDIA Docs [docs.nvidia.com]
- 4. Getting Started with NVIDIA Parabricks - NVIDIA Docs [docs.nvidia.com]
- 5. Installation Requirements - NVIDIA Docs [docs.nvidia.com]
- 6. Getting Started with NVIDIA Parabricks - NVIDIA Docs [docs.nvidia.com]
- 7. Installation Requirements - NVIDIA Docs [docs.nvidia.com]
- To cite this document: BenchChem. [H100 GPU Accelerated Genomic Data Analysis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585327#h100-performance-for-genomic-data-analysis]

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